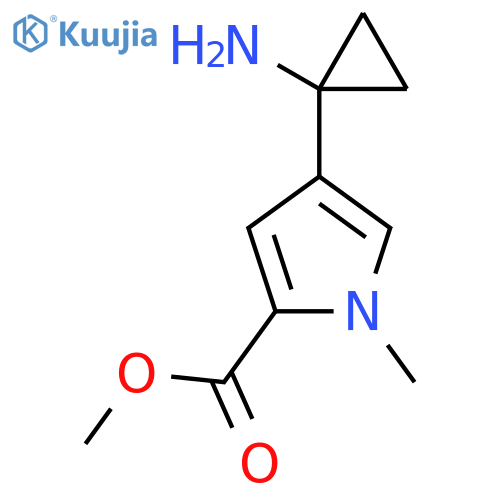

Cas no 2229170-04-9 (methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate)

2229170-04-9 structure

商品名:methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate

- EN300-1736973

- 2229170-04-9

-

- インチ: 1S/C10H14N2O2/c1-12-6-7(10(11)3-4-10)5-8(12)9(13)14-2/h5-6H,3-4,11H2,1-2H3

- InChIKey: AUKULKFVGDEKAO-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC(=CN1C)C1(CC1)N)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 57.2Ų

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736973-0.25g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-5.0g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 5g |

$3770.0 | 2023-06-04 | ||

| Enamine | EN300-1736973-5g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-2.5g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-1.0g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 1g |

$1299.0 | 2023-06-04 | ||

| Enamine | EN300-1736973-0.1g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-0.5g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-10.0g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 10g |

$5590.0 | 2023-06-04 | ||

| Enamine | EN300-1736973-1g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1736973-0.05g |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate |

2229170-04-9 | 0.05g |

$1091.0 | 2023-09-20 |

methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

2229170-04-9 (methyl 4-(1-aminocyclopropyl)-1-methyl-1H-pyrrole-2-carboxylate) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量